(S)-3-Amino-3-(4-cyanophenyl)propanoic acid

Catalog No.
S670427
CAS No.
718596-77-1
M.F
C10H10N2O2
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid

CAS Number

718596-77-1

Product Name

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid

IUPAC Name

(3S)-3-amino-3-(4-cyanophenyl)propanoic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1

InChI Key

JFPLLJRLBHIJPS-VIFPVBQESA-N

SMILES

C1=CC(=CC=C1C#N)C(CC(=O)O)N

Canonical SMILES

C1=CC(=CC=C1C#N)C(CC(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@H](CC(=O)[O-])[NH3+]

Enzyme Inhibition:

(S)-ACCP has been studied for its potential to inhibit certain enzymes. Enzymes are biological molecules that act as catalysts in various cellular processes. Inhibiting specific enzymes can be a valuable tool in understanding their function and exploring potential therapeutic applications. For instance, research suggests that (S)-ACCP may inhibit HIV-1 protease, an enzyme essential for the virus's replication cycle [].

Medicinal Chemistry:

The unique structure of (S)-ACCP makes it a valuable scaffold for medicinal chemistry research. Scaffolds are core molecular structures used as starting points for developing new drugs. Scientists can modify the functional groups of (S)-ACCP to create new molecules with desired properties, potentially leading to the development of novel therapeutic agents [].

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a chiral compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol. It is classified under various synonyms, including H-beta-Phe(4-CN)-OH and 4-Cyano-L-beta-phenylalanine. The compound features a propanoic acid backbone with an amino group and a cyanophenyl substituent, which contributes to its unique properties and potential applications in biochemical research and pharmaceutical development .

There is no current information available on the specific mechanism of action of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid.

  • Acting as building blocks for proteins, which are essential for various cellular processes [].
  • Modulating neurotransmitter activity in the nervous system.
  • Inhibiting specific enzymes involved in disease pathways.

Due to the lack of specific research, the mechanism of action of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid remains unknown.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting safety data sheets (SDS) for similar compounds if available.
Typical of amino acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Peptide Bond Formation: Condensing with other amino acids to form peptides or proteins.
  • Decarboxylation: Under certain conditions, it may lose the carboxylic acid group, leading to the formation of amines.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions .

Research indicates that (S)-3-Amino-3-(4-cyanophenyl)propanoic acid exhibits significant biological activity, particularly as an antagonist of certain neurotransmitter receptors. Its structural similarity to other amino acids allows it to interact with biological systems effectively. Studies have shown it can influence synaptic transmission and may have implications in neuropharmacology .

The synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid typically involves the following methods:

  • Starting Materials: Common precursors include malonic acid and 4-cyanobenzaldehyde.
  • Condensation Reaction: A condensation reaction is performed, often catalyzed by an acid or base, to form the desired compound.
  • Purification: The product is purified through crystallization or chromatography techniques to achieve the required purity level (typically 95% or higher) .

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid has several applications, including:

  • Pharmaceutical Development: Used as a building block in the synthesis of peptide-based drugs.
  • Biochemical Research: Employed in studies related to neurotransmitter systems and receptor interactions.
  • Analytical Chemistry: Utilized as a standard in various analytical techniques due to its defined structure and properties .

Interaction studies involving (S)-3-Amino-3-(4-cyanophenyl)propanoic acid focus on its binding affinity and activity at neurotransmitter receptors. Research indicates that it may act as an antagonist at certain glutamate receptors, providing insights into its role in modulating synaptic activity. These studies are crucial for understanding its potential therapeutic applications in neurological disorders .

Several compounds share structural similarities with (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, including:

Compound NameMolecular FormulaUnique Features
(S)-3-Amino-3-(3-cyanophenyl)propanoic acidC10H10N2O2Different cyanophenyl position
4-Cyano-D-beta-homophenylglycineC11H12N2O2Contains an additional carbon atom in the backbone
DL-3-Amino-3-(4-cyanophenyl)propanoic acidC10H10N2O2Racemic mixture of both enantiomers

The uniqueness of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid lies in its specific chiral configuration, which influences its biological activity and interaction profiles compared to other similar compounds .

XLogP3

-1.7

Dates

Modify: 2023-08-15

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